Cas no 864232-34-8 (Licochalcone E)

Licochalcone E structure
Licochalcone E structure
Product Name:Licochalcone E
كاس عدد:864232-34-8
وسط:C21H22O4
ميغاواط:338.396986484528
CID:4551582
PubChem ID:46209991
Update Time:2024-10-26

Licochalcone E الخواص الكيميائية والفيزيائية

الاسم و المعرف

    • Licochalcone E
    • (E)-3-[4-Hydroxy-2-methoxy-5-[(2R)-3-methylbut-3-en-2-yl]phenyl]-1-(4-hydroxyphenyl)prop-2-en-1-one
    • (S)-(?)-Licochalcone E
    • BDBM50344622
    • (E)-3-[4-hydroxy-2-methoxy-5-[(2S)-3-methylbut-3-en-2-yl]phenyl]-1-(4-hydroxyphenyl)prop-2-en-1-one
    • (S,E)-3-(4-Hydroxy-2-methoxy-5-(3-methylbut-3-en-2-yl)phenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one
    • (2E)-3-[5-[(1S)-1,2-Dimethyl-2-propen-1-yl]-4-hydroxy-2-methoxyphenyl]-1-(4-hydroxyphenyl)-2-propen-1-one (ACI)
    • 2-Propen-1-one, 3-[5-[(1S)-1,2-dimethyl-2-propenyl]-4-hydroxy-2-methoxyphenyl]-1-(4-hydroxyphenyl)-, (2E)- (9CI)
    • CS-0032374
    • HY-N4182
    • AKOS040760126
    • MS-25149
    • 864232-34-8
    • DTXSID40904154
    • CHEMBL1779057
    • SCHEMBL26114169
    • DA-54912
    • (E)-3-(4-hydroxy-2-methoxy-5-((2S)-3-methylbut-3-en-2-yl)phenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one
    • DTXCID501332039
    • نواة داخلي: 1S/C21H22O4/c1-13(2)14(3)18-11-16(21(25-4)12-20(18)24)7-10-19(23)15-5-8-17(22)9-6-15/h5-12,14,22,24H,1H2,2-4H3/b10-7+/t14-/m0/s1
    • مفتاح Inchi: SWPKMTGYQGHLJS-RNVIBTMRSA-N
    • ابتسامات: C(/C1C=C([C@@H](C)C(=C)C)C(O)=CC=1OC)=C\C(C1C=CC(O)=CC=1)=O

حساب السمة

  • نوعية دقيقة: 338.15180918 g/mol
  • النظائر كتلة واحدة: 338.15180918 g/mol
  • النظائر الذرية العد: 0
  • الرابطة الهيدروجينية المانحين العد: 2
  • عدد مستقبلات الهيدروجين بوند: 4
  • عدد الذرات الثقيلة: 25
  • تدوير ملزمة العد: 6
  • تعقيدات: 490
  • رابطة تساهمية وحدة العد: 1
  • مركز ستيريو الذرية العد: 1
  • عدد غير محدد من مراكز ستيريو الذرية: 0
  • السندات الثابتة ستيريو مركز العد: 1
  • غير محدد بوند مركز ستيريو العد: 0
  • إكسلوغ 3: 5
  • طوبولوجي سطح القطب: 66.8
  • الوزن الجزيئي: 338.4

الخصائص التجريبية

  • اللون / الشكل: Powder

Licochalcone E الأسعارأكثر . >>

تصنيف الارتباط No. Product Name Cas No. نقاء مواصفة الأسعار وقت التحديث استفسار
ChemScence
CS-0032374-5mg
Licochalcone E
864232-34-8 99.63%
5mg
$504.0 2022-04-26
ChemScence
CS-0032374-10mg
Licochalcone E
864232-34-8 99.63%
10mg
$857.0 2022-04-26
Chengdu Biopurify Phytochemicals Ltd
BP4009-20mg
Licochalcone E
864232-34-8 98%
20mg
$750 2021-12-27
Chengdu Biopurify Phytochemicals Ltd
BP4009-5mg
Licochalcone E
864232-34-8 98%
5mg
$196 2021-12-27
Chengdu Biopurify Phytochemicals Ltd
BP4009-10mg
Licochalcone E
864232-34-8 98%
10mg
$380 2021-12-27
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce57136-1mg
Licochalcone E
864232-34-8 98%
1mg
¥0.00 2023-09-07
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce57136-5mg
Licochalcone E
864232-34-8 98%
5mg
¥0.00 2023-09-07
MedChemExpress
HY-N4182-5mg
Licochalcone E
864232-34-8 98.00%
5mg
¥4150 2025-04-15
MedChemExpress
HY-N4182-10mg
Licochalcone E
864232-34-8 98.00%
10mg
¥6650 2024-07-21
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
L73710-5mg
Licochalcone E
864232-34-8
5mg
¥3122.0 2021-09-09

Licochalcone E طريقة الإنتاج

طريقة الإنتاج 1

رد فعل الشرط
1.1 Solvents: N,N-Diethylaniline ;  0.5 h, reflux; reflux → rt
المراجع
Semisynthesis of licochalcone E and biological evaluation as vasorelaxant agents
Yoon, Goo; et al, Bulletin of the Korean Chemical Society, 2010, 31(4), 1085-1087

طريقة الإنتاج 2

رد فعل الشرط
1.1 Reagents: Hydrochloric acid Solvents: Methanol ;  5 h, rt
المراجع
An enantioselective total synthesis of (S)-(-)-licochalcone E: determination of the absolute configuration
Liu, Zhiguo; et al, Tetrahedron, 2010, 66(17), 3165-3172

طريقة الإنتاج 3

رد فعل الشرط
1.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  3 h, 0 °C
2.1 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water ;  48 h, rt
3.1 Reagents: Hydrochloric acid Solvents: Methanol ;  5 h, rt
المراجع
An enantioselective total synthesis of (S)-(-)-licochalcone E: determination of the absolute configuration
Liu, Zhiguo; et al, Tetrahedron, 2010, 66(17), 3165-3172

طريقة الإنتاج 4

رد فعل الشرط
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  3 h, 0 °C
2.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  3 h, 0 °C
3.1 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water ;  48 h, rt
4.1 Reagents: Hydrochloric acid Solvents: Methanol ;  5 h, rt
المراجع
An enantioselective total synthesis of (S)-(-)-licochalcone E: determination of the absolute configuration
Liu, Zhiguo; et al, Tetrahedron, 2010, 66(17), 3165-3172

طريقة الإنتاج 5

رد فعل الشرط
1.1 Reagents: Triethylamine ,  Pivaloyl chloride Solvents: Tetrahydrofuran ;  -78 °C; 15 min, -78 °C; 1 h, 0 °C
1.2 Reagents: Butyllithium ;  -78 °C; 40 min, -78 °C
1.3 2 h, -78 °C → rt
2.1 Reagents: Sodium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  1.2 h, -78 °C
2.2 4 h, -78 °C
3.1 Reagents: Lithium hydroxide ,  Hydrogen peroxide Solvents: Tetrahydrofuran ,  Water ;  0 °C → rt; 4 h, rt
4.1 Reagents: Triethylamine ,  1-Hydroxybenzotriazole ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dichloromethane ;  10 h, rt
5.1 Solvents: Tetrahydrofuran ;  3 h, 0 °C
6.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  15 min, rt
6.2 Solvents: Tetrahydrofuran ;  4 h, rt
7.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  3 h, 0 °C
8.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  3 h, 0 °C
9.1 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water ;  48 h, rt
10.1 Reagents: Hydrochloric acid Solvents: Methanol ;  5 h, rt
المراجع
An enantioselective total synthesis of (S)-(-)-licochalcone E: determination of the absolute configuration
Liu, Zhiguo; et al, Tetrahedron, 2010, 66(17), 3165-3172

طريقة الإنتاج 6

رد فعل الشرط
1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 1 h, rt
1.2 Reagents: Sodium hydroxide ,  Hydrogen peroxide ;  2 h, rt
2.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  0 °C; 3 h, 0 °C
3.1 Reagents: 2-Methyl-2-butene ,  Monosodium phosphate ,  Sodium perchlorate Solvents: tert-Butanol ,  Water ;  0 °C; 0 °C → rt; 30 min, rt
4.1 Reagents: Triethylamine ,  Pivaloyl chloride Solvents: Tetrahydrofuran ;  -78 °C; 15 min, -78 °C; 1 h, 0 °C
4.2 Reagents: Butyllithium ;  -78 °C; 40 min, -78 °C
4.3 2 h, -78 °C → rt
5.1 Reagents: Sodium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  1.2 h, -78 °C
5.2 4 h, -78 °C
6.1 Reagents: Lithium hydroxide ,  Hydrogen peroxide Solvents: Tetrahydrofuran ,  Water ;  0 °C → rt; 4 h, rt
7.1 Reagents: Triethylamine ,  1-Hydroxybenzotriazole ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dichloromethane ;  10 h, rt
8.1 Solvents: Tetrahydrofuran ;  3 h, 0 °C
9.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  15 min, rt
9.2 Solvents: Tetrahydrofuran ;  4 h, rt
10.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  3 h, 0 °C
11.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  3 h, 0 °C
12.1 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water ;  48 h, rt
13.1 Reagents: Hydrochloric acid Solvents: Methanol ;  5 h, rt
المراجع
An enantioselective total synthesis of (S)-(-)-licochalcone E: determination of the absolute configuration
Liu, Zhiguo; et al, Tetrahedron, 2010, 66(17), 3165-3172

طريقة الإنتاج 7

رد فعل الشرط
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  1 h, -78 °C
1.2 -78 °C → rt; 2 h, rt
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  15 min, rt
2.2 Solvents: Tetrahydrofuran ;  4 h, rt
2.3 Reagents: Ammonium chloride
3.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 1 h, rt
3.2 Reagents: Sodium hydroxide ,  Hydrogen peroxide ;  2 h, rt
4.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  0 °C; 3 h, 0 °C
5.1 Reagents: 2-Methyl-2-butene ,  Monosodium phosphate ,  Sodium perchlorate Solvents: tert-Butanol ,  Water ;  0 °C; 0 °C → rt; 30 min, rt
6.1 Reagents: Triethylamine ,  Pivaloyl chloride Solvents: Tetrahydrofuran ;  -78 °C; 15 min, -78 °C; 1 h, 0 °C
6.2 Reagents: Butyllithium ;  -78 °C; 40 min, -78 °C
6.3 2 h, -78 °C → rt
7.1 Reagents: Sodium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  1.2 h, -78 °C
7.2 4 h, -78 °C
8.1 Reagents: Lithium hydroxide ,  Hydrogen peroxide Solvents: Tetrahydrofuran ,  Water ;  0 °C → rt; 4 h, rt
9.1 Reagents: Triethylamine ,  1-Hydroxybenzotriazole ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dichloromethane ;  10 h, rt
10.1 Solvents: Tetrahydrofuran ;  3 h, 0 °C
11.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  15 min, rt
11.2 Solvents: Tetrahydrofuran ;  4 h, rt
12.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  3 h, 0 °C
13.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  3 h, 0 °C
14.1 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water ;  48 h, rt
15.1 Reagents: Hydrochloric acid Solvents: Methanol ;  5 h, rt
المراجع
An enantioselective total synthesis of (S)-(-)-licochalcone E: determination of the absolute configuration
Liu, Zhiguo; et al, Tetrahedron, 2010, 66(17), 3165-3172

طريقة الإنتاج 8

رد فعل الشرط
1.1 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water ;  48 h, rt
2.1 Reagents: Hydrochloric acid Solvents: Methanol ;  5 h, rt
المراجع
An enantioselective total synthesis of (S)-(-)-licochalcone E: determination of the absolute configuration
Liu, Zhiguo; et al, Tetrahedron, 2010, 66(17), 3165-3172

طريقة الإنتاج 9

رد فعل الشرط
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  15 min, rt
1.2 Solvents: Tetrahydrofuran ;  4 h, rt
2.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  3 h, 0 °C
3.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  3 h, 0 °C
4.1 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water ;  48 h, rt
5.1 Reagents: Hydrochloric acid Solvents: Methanol ;  5 h, rt
المراجع
An enantioselective total synthesis of (S)-(-)-licochalcone E: determination of the absolute configuration
Liu, Zhiguo; et al, Tetrahedron, 2010, 66(17), 3165-3172

طريقة الإنتاج 10

رد فعل الشرط
1.1 Solvents: Tetrahydrofuran ;  3 h, 0 °C
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  15 min, rt
2.2 Solvents: Tetrahydrofuran ;  4 h, rt
3.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  3 h, 0 °C
4.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  3 h, 0 °C
5.1 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water ;  48 h, rt
6.1 Reagents: Hydrochloric acid Solvents: Methanol ;  5 h, rt
المراجع
An enantioselective total synthesis of (S)-(-)-licochalcone E: determination of the absolute configuration
Liu, Zhiguo; et al, Tetrahedron, 2010, 66(17), 3165-3172

طريقة الإنتاج 11

رد فعل الشرط
1.1 Reagents: Triethylamine ,  1-Hydroxybenzotriazole ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dichloromethane ;  10 h, rt
2.1 Solvents: Tetrahydrofuran ;  3 h, 0 °C
3.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  15 min, rt
3.2 Solvents: Tetrahydrofuran ;  4 h, rt
4.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  3 h, 0 °C
5.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  3 h, 0 °C
6.1 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water ;  48 h, rt
7.1 Reagents: Hydrochloric acid Solvents: Methanol ;  5 h, rt
المراجع
An enantioselective total synthesis of (S)-(-)-licochalcone E: determination of the absolute configuration
Liu, Zhiguo; et al, Tetrahedron, 2010, 66(17), 3165-3172

طريقة الإنتاج 12

رد فعل الشرط
1.1 Reagents: Lithium hydroxide ,  Hydrogen peroxide Solvents: Tetrahydrofuran ,  Water ;  0 °C → rt; 4 h, rt
2.1 Reagents: Triethylamine ,  1-Hydroxybenzotriazole ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dichloromethane ;  10 h, rt
3.1 Solvents: Tetrahydrofuran ;  3 h, 0 °C
4.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  15 min, rt
4.2 Solvents: Tetrahydrofuran ;  4 h, rt
5.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  3 h, 0 °C
6.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  3 h, 0 °C
7.1 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water ;  48 h, rt
8.1 Reagents: Hydrochloric acid Solvents: Methanol ;  5 h, rt
المراجع
An enantioselective total synthesis of (S)-(-)-licochalcone E: determination of the absolute configuration
Liu, Zhiguo; et al, Tetrahedron, 2010, 66(17), 3165-3172

طريقة الإنتاج 13

رد فعل الشرط
1.1 Reagents: Sodium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  1.2 h, -78 °C
1.2 4 h, -78 °C
2.1 Reagents: Lithium hydroxide ,  Hydrogen peroxide Solvents: Tetrahydrofuran ,  Water ;  0 °C → rt; 4 h, rt
3.1 Reagents: Triethylamine ,  1-Hydroxybenzotriazole ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dichloromethane ;  10 h, rt
4.1 Solvents: Tetrahydrofuran ;  3 h, 0 °C
5.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  15 min, rt
5.2 Solvents: Tetrahydrofuran ;  4 h, rt
6.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  3 h, 0 °C
7.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  3 h, 0 °C
8.1 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water ;  48 h, rt
9.1 Reagents: Hydrochloric acid Solvents: Methanol ;  5 h, rt
المراجع
An enantioselective total synthesis of (S)-(-)-licochalcone E: determination of the absolute configuration
Liu, Zhiguo; et al, Tetrahedron, 2010, 66(17), 3165-3172

طريقة الإنتاج 14

رد فعل الشرط
1.1 Reagents: 2-Methyl-2-butene ,  Monosodium phosphate ,  Sodium perchlorate Solvents: tert-Butanol ,  Water ;  0 °C; 0 °C → rt; 30 min, rt
2.1 Reagents: Triethylamine ,  Pivaloyl chloride Solvents: Tetrahydrofuran ;  -78 °C; 15 min, -78 °C; 1 h, 0 °C
2.2 Reagents: Butyllithium ;  -78 °C; 40 min, -78 °C
2.3 2 h, -78 °C → rt
3.1 Reagents: Sodium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  1.2 h, -78 °C
3.2 4 h, -78 °C
4.1 Reagents: Lithium hydroxide ,  Hydrogen peroxide Solvents: Tetrahydrofuran ,  Water ;  0 °C → rt; 4 h, rt
5.1 Reagents: Triethylamine ,  1-Hydroxybenzotriazole ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dichloromethane ;  10 h, rt
6.1 Solvents: Tetrahydrofuran ;  3 h, 0 °C
7.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  15 min, rt
7.2 Solvents: Tetrahydrofuran ;  4 h, rt
8.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  3 h, 0 °C
9.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  3 h, 0 °C
10.1 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water ;  48 h, rt
11.1 Reagents: Hydrochloric acid Solvents: Methanol ;  5 h, rt
المراجع
An enantioselective total synthesis of (S)-(-)-licochalcone E: determination of the absolute configuration
Liu, Zhiguo; et al, Tetrahedron, 2010, 66(17), 3165-3172

طريقة الإنتاج 15

رد فعل الشرط
1.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  0 °C; 3 h, 0 °C
2.1 Reagents: 2-Methyl-2-butene ,  Monosodium phosphate ,  Sodium perchlorate Solvents: tert-Butanol ,  Water ;  0 °C; 0 °C → rt; 30 min, rt
3.1 Reagents: Triethylamine ,  Pivaloyl chloride Solvents: Tetrahydrofuran ;  -78 °C; 15 min, -78 °C; 1 h, 0 °C
3.2 Reagents: Butyllithium ;  -78 °C; 40 min, -78 °C
3.3 2 h, -78 °C → rt
4.1 Reagents: Sodium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  1.2 h, -78 °C
4.2 4 h, -78 °C
5.1 Reagents: Lithium hydroxide ,  Hydrogen peroxide Solvents: Tetrahydrofuran ,  Water ;  0 °C → rt; 4 h, rt
6.1 Reagents: Triethylamine ,  1-Hydroxybenzotriazole ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dichloromethane ;  10 h, rt
7.1 Solvents: Tetrahydrofuran ;  3 h, 0 °C
8.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  15 min, rt
8.2 Solvents: Tetrahydrofuran ;  4 h, rt
9.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  3 h, 0 °C
10.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  3 h, 0 °C
11.1 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water ;  48 h, rt
12.1 Reagents: Hydrochloric acid Solvents: Methanol ;  5 h, rt
المراجع
An enantioselective total synthesis of (S)-(-)-licochalcone E: determination of the absolute configuration
Liu, Zhiguo; et al, Tetrahedron, 2010, 66(17), 3165-3172

طريقة الإنتاج 16

رد فعل الشرط
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  15 min, rt
1.2 Solvents: Tetrahydrofuran ;  4 h, rt
1.3 Reagents: Ammonium chloride
2.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 1 h, rt
2.2 Reagents: Sodium hydroxide ,  Hydrogen peroxide ;  2 h, rt
3.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  0 °C; 3 h, 0 °C
4.1 Reagents: 2-Methyl-2-butene ,  Monosodium phosphate ,  Sodium perchlorate Solvents: tert-Butanol ,  Water ;  0 °C; 0 °C → rt; 30 min, rt
5.1 Reagents: Triethylamine ,  Pivaloyl chloride Solvents: Tetrahydrofuran ;  -78 °C; 15 min, -78 °C; 1 h, 0 °C
5.2 Reagents: Butyllithium ;  -78 °C; 40 min, -78 °C
5.3 2 h, -78 °C → rt
6.1 Reagents: Sodium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  1.2 h, -78 °C
6.2 4 h, -78 °C
7.1 Reagents: Lithium hydroxide ,  Hydrogen peroxide Solvents: Tetrahydrofuran ,  Water ;  0 °C → rt; 4 h, rt
8.1 Reagents: Triethylamine ,  1-Hydroxybenzotriazole ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dichloromethane ;  10 h, rt
9.1 Solvents: Tetrahydrofuran ;  3 h, 0 °C
10.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  15 min, rt
10.2 Solvents: Tetrahydrofuran ;  4 h, rt
11.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  3 h, 0 °C
12.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  3 h, 0 °C
13.1 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water ;  48 h, rt
14.1 Reagents: Hydrochloric acid Solvents: Methanol ;  5 h, rt
المراجع
An enantioselective total synthesis of (S)-(-)-licochalcone E: determination of the absolute configuration
Liu, Zhiguo; et al, Tetrahedron, 2010, 66(17), 3165-3172

طريقة الإنتاج 17

رد فعل الشرط
1.1 Reagents: Imidazole Solvents: Dimethylformamide ;  30 min, 0 °C
1.2 Reagents: Ammonium chloride
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  1 h, -78 °C
2.2 -78 °C → rt; 2 h, rt
3.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  15 min, rt
3.2 Solvents: Tetrahydrofuran ;  4 h, rt
3.3 Reagents: Ammonium chloride
4.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 1 h, rt
4.2 Reagents: Sodium hydroxide ,  Hydrogen peroxide ;  2 h, rt
5.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  0 °C; 3 h, 0 °C
6.1 Reagents: 2-Methyl-2-butene ,  Monosodium phosphate ,  Sodium perchlorate Solvents: tert-Butanol ,  Water ;  0 °C; 0 °C → rt; 30 min, rt
7.1 Reagents: Triethylamine ,  Pivaloyl chloride Solvents: Tetrahydrofuran ;  -78 °C; 15 min, -78 °C; 1 h, 0 °C
7.2 Reagents: Butyllithium ;  -78 °C; 40 min, -78 °C
7.3 2 h, -78 °C → rt
8.1 Reagents: Sodium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  1.2 h, -78 °C
8.2 4 h, -78 °C
9.1 Reagents: Lithium hydroxide ,  Hydrogen peroxide Solvents: Tetrahydrofuran ,  Water ;  0 °C → rt; 4 h, rt
10.1 Reagents: Triethylamine ,  1-Hydroxybenzotriazole ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dichloromethane ;  10 h, rt
11.1 Solvents: Tetrahydrofuran ;  3 h, 0 °C
12.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  15 min, rt
12.2 Solvents: Tetrahydrofuran ;  4 h, rt
13.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  3 h, 0 °C
14.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  3 h, 0 °C
15.1 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water ;  48 h, rt
16.1 Reagents: Hydrochloric acid Solvents: Methanol ;  5 h, rt
المراجع
An enantioselective total synthesis of (S)-(-)-licochalcone E: determination of the absolute configuration
Liu, Zhiguo; et al, Tetrahedron, 2010, 66(17), 3165-3172

طريقة الإنتاج 18

رد فعل الشرط
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  30 min, 0 °C
2.1 Reagents: Imidazole Solvents: Dimethylformamide ;  30 min, 0 °C
2.2 Reagents: Ammonium chloride
3.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  1 h, -78 °C
3.2 -78 °C → rt; 2 h, rt
4.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  15 min, rt
4.2 Solvents: Tetrahydrofuran ;  4 h, rt
4.3 Reagents: Ammonium chloride
5.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 1 h, rt
5.2 Reagents: Sodium hydroxide ,  Hydrogen peroxide ;  2 h, rt
6.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  0 °C; 3 h, 0 °C
7.1 Reagents: 2-Methyl-2-butene ,  Monosodium phosphate ,  Sodium perchlorate Solvents: tert-Butanol ,  Water ;  0 °C; 0 °C → rt; 30 min, rt
8.1 Reagents: Triethylamine ,  Pivaloyl chloride Solvents: Tetrahydrofuran ;  -78 °C; 15 min, -78 °C; 1 h, 0 °C
8.2 Reagents: Butyllithium ;  -78 °C; 40 min, -78 °C
8.3 2 h, -78 °C → rt
9.1 Reagents: Sodium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  1.2 h, -78 °C
9.2 4 h, -78 °C
10.1 Reagents: Lithium hydroxide ,  Hydrogen peroxide Solvents: Tetrahydrofuran ,  Water ;  0 °C → rt; 4 h, rt
11.1 Reagents: Triethylamine ,  1-Hydroxybenzotriazole ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dichloromethane ;  10 h, rt
12.1 Solvents: Tetrahydrofuran ;  3 h, 0 °C
13.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  15 min, rt
13.2 Solvents: Tetrahydrofuran ;  4 h, rt
14.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  3 h, 0 °C
15.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  3 h, 0 °C
16.1 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water ;  48 h, rt
17.1 Reagents: Hydrochloric acid Solvents: Methanol ;  5 h, rt
المراجع
An enantioselective total synthesis of (S)-(-)-licochalcone E: determination of the absolute configuration
Liu, Zhiguo; et al, Tetrahedron, 2010, 66(17), 3165-3172

طريقة الإنتاج 19

رد فعل الشرط
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  16 h, rt
2.1 Reagents: Sodium borohydride Solvents: Methanol ;  30 min, 0 °C
3.1 Reagents: Imidazole Solvents: Dimethylformamide ;  30 min, 0 °C
3.2 Reagents: Ammonium chloride
4.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  1 h, -78 °C
4.2 -78 °C → rt; 2 h, rt
5.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  15 min, rt
5.2 Solvents: Tetrahydrofuran ;  4 h, rt
5.3 Reagents: Ammonium chloride
6.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 1 h, rt
6.2 Reagents: Sodium hydroxide ,  Hydrogen peroxide ;  2 h, rt
7.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  0 °C; 3 h, 0 °C
8.1 Reagents: 2-Methyl-2-butene ,  Monosodium phosphate ,  Sodium perchlorate Solvents: tert-Butanol ,  Water ;  0 °C; 0 °C → rt; 30 min, rt
9.1 Reagents: Triethylamine ,  Pivaloyl chloride Solvents: Tetrahydrofuran ;  -78 °C; 15 min, -78 °C; 1 h, 0 °C
9.2 Reagents: Butyllithium ;  -78 °C; 40 min, -78 °C
9.3 2 h, -78 °C → rt
10.1 Reagents: Sodium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  1.2 h, -78 °C
10.2 4 h, -78 °C
11.1 Reagents: Lithium hydroxide ,  Hydrogen peroxide Solvents: Tetrahydrofuran ,  Water ;  0 °C → rt; 4 h, rt
12.1 Reagents: Triethylamine ,  1-Hydroxybenzotriazole ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dichloromethane ;  10 h, rt
13.1 Solvents: Tetrahydrofuran ;  3 h, 0 °C
14.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  15 min, rt
14.2 Solvents: Tetrahydrofuran ;  4 h, rt
15.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  3 h, 0 °C
16.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  3 h, 0 °C
17.1 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water ;  48 h, rt
18.1 Reagents: Hydrochloric acid Solvents: Methanol ;  5 h, rt
المراجع
An enantioselective total synthesis of (S)-(-)-licochalcone E: determination of the absolute configuration
Liu, Zhiguo; et al, Tetrahedron, 2010, 66(17), 3165-3172

طريقة الإنتاج 20

رد فعل الشرط
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  5 h, rt
2.1 Reagents: Potassium carbonate Solvents: Acetone ;  16 h, rt
3.1 Reagents: Sodium borohydride Solvents: Methanol ;  30 min, 0 °C
4.1 Reagents: Imidazole Solvents: Dimethylformamide ;  30 min, 0 °C
4.2 Reagents: Ammonium chloride
5.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  1 h, -78 °C
5.2 -78 °C → rt; 2 h, rt
6.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  15 min, rt
6.2 Solvents: Tetrahydrofuran ;  4 h, rt
6.3 Reagents: Ammonium chloride
7.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 1 h, rt
7.2 Reagents: Sodium hydroxide ,  Hydrogen peroxide ;  2 h, rt
8.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  0 °C; 3 h, 0 °C
9.1 Reagents: 2-Methyl-2-butene ,  Monosodium phosphate ,  Sodium perchlorate Solvents: tert-Butanol ,  Water ;  0 °C; 0 °C → rt; 30 min, rt
10.1 Reagents: Triethylamine ,  Pivaloyl chloride Solvents: Tetrahydrofuran ;  -78 °C; 15 min, -78 °C; 1 h, 0 °C
10.2 Reagents: Butyllithium ;  -78 °C; 40 min, -78 °C
10.3 2 h, -78 °C → rt
11.1 Reagents: Sodium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  1.2 h, -78 °C
11.2 4 h, -78 °C
12.1 Reagents: Lithium hydroxide ,  Hydrogen peroxide Solvents: Tetrahydrofuran ,  Water ;  0 °C → rt; 4 h, rt
13.1 Reagents: Triethylamine ,  1-Hydroxybenzotriazole ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dichloromethane ;  10 h, rt
14.1 Solvents: Tetrahydrofuran ;  3 h, 0 °C
15.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  15 min, rt
15.2 Solvents: Tetrahydrofuran ;  4 h, rt
16.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  3 h, 0 °C
17.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  3 h, 0 °C
18.1 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water ;  48 h, rt
19.1 Reagents: Hydrochloric acid Solvents: Methanol ;  5 h, rt
المراجع
An enantioselective total synthesis of (S)-(-)-licochalcone E: determination of the absolute configuration
Liu, Zhiguo; et al, Tetrahedron, 2010, 66(17), 3165-3172

Licochalcone E Raw materials

Licochalcone E Preparation Products

الموردين الموصى بهم
SHOCHEM(SHANGHAI) CO.,lTD
عضو ذهبي
Audited Supplier مراجعة المورد
مورد الصين
كميّة كبيرة
SHOCHEM(SHANGHAI) CO.,lTD
Shanghai Aoguang Biotechnology Co., Ltd
عضو ذهبي
Audited Supplier مراجعة المورد
مورد الصين
كميّة كبيرة
Shanghai Aoguang Biotechnology Co., Ltd
Yunnanjiuzhen
عضو ذهبي
Audited Supplier مراجعة المورد
مورد الصين
كميّة كبيرة
Yunnanjiuzhen
Wuhan Comings Biotechnology Co., Ltd.
عضو ذهبي
Audited Supplier مراجعة المورد
مورد الصين
كميّة كبيرة
Wuhan Comings Biotechnology Co., Ltd.
Shandong Feiyang Chemical Co., Ltd
عضو ذهبي
Audited Supplier مراجعة المورد
مورد الصين
كميّة كبيرة
Shandong Feiyang Chemical Co., Ltd